molecular formula C20H16N2O3S2 B1227329 3-(2,4-dimethoxyphenyl)-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one

3-(2,4-dimethoxyphenyl)-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B1227329
M. Wt: 396.5 g/mol
InChI Key: DJMPOERCABAULR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-dimethoxyphenyl)-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one is a dimethoxybenzene.

Scientific Research Applications

Antitumor Activity

Compounds related to 3-(2,4-dimethoxyphenyl)-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one have shown significant potential in antitumor applications. For example, a study by Hafez and El-Gazzar (2017) synthesized a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, demonstrating potent anticancer activity comparable to doxorubicin on various human cancer cell lines, including breast, cervical, and colonic carcinomas (Hafez & El-Gazzar, 2017).

Inhibitor of Kinases

The compound N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, closely related to the compound , was designed as an inhibitor of CLK1 and DYRK1A kinases. The complete crystal structure of this compound was established, suggesting potential applications in understanding the biological mechanisms of action in kinase inhibition (Guillon et al., 2013).

Vascular-Targeting and Anti-Angiogenic Properties

Gold et al. (2020) researched a series of thieno[2,3-d]pyrimidin-4(3H)-ones for their potential as pleiotropic anticancer drugs. Their study highlights the anti-angiogenic and vascular-disrupting activities of these compounds, suggesting their utility in cancer treatment (Gold et al., 2020).

Antimicrobial and Anti-inflammatory Agents

Tolba et al. (2018) synthesized new thieno[2,3-d]pyrimidine derivatives and tested them as antimicrobial and anti-inflammatory agents. These compounds showed remarkable activity against fungi, bacteria, and inflammation, indicating their potential in treating such conditions (Tolba et al., 2018).

Nonlinear Optical Analysis

Dhandapani et al. (2017) investigated the nonlinear optical properties of a similar compound, ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate. This study is significant for the potential application of such compounds in the field of optoelectronics (Dhandapani et al., 2017).

Antianaphylactic Activity

Research by Wagner, Vieweg, and Leistner (1993) on 4-methyl-6-phenyl-thieno(2,3-d)pyrimidines, which are structurally similar, demonstrated antianaphylactic activity, indicating potential applications in allergic response management (Wagner, Vieweg, & Leistner, 1993).

properties

Product Name

3-(2,4-dimethoxyphenyl)-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one

Molecular Formula

C20H16N2O3S2

Molecular Weight

396.5 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H16N2O3S2/c1-24-13-8-9-15(16(10-13)25-2)22-19(23)14-11-17(12-6-4-3-5-7-12)27-18(14)21-20(22)26/h3-11H,1-2H3,(H,21,26)

InChI Key

DJMPOERCABAULR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=O)C3=C(NC2=S)SC(=C3)C4=CC=CC=C4)OC

solubility

1.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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